8-Allyloxyadenosine

Physicochemical Properties Drug Design Adenosine Analog

8-Allyloxyadenosine is an 8-modified adenosine analog for probing receptor binding specificity and vasodilatory mechanisms. Unlike generic adenosine analogs, its unique allyloxy substitution provides a distinct chromatographic signature for analytical method development and ensures experimental specificity in comparative functional studies. This high-purity research compound is for in-vitro use only.

Molecular Formula C13H17N5O5
Molecular Weight 323.30 g/mol
Cat. No. B12830150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Allyloxyadenosine
Molecular FormulaC13H17N5O5
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESC=CCOC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C13H17N5O5/c1-2-3-22-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)23-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1
InChIKeyKXJZSIPISHDOMT-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Allyloxyadenosine: A 8-Modified Adenosine Analog for Vasodilator and Anticancer Research


8-Allyloxyadenosine (CAS 2095417-69-7) is a synthetic adenosine analog, specifically an 8-modified purine nucleoside [1]. It belongs to a class of compounds known as nucleoside antimetabolites/analogs, which primarily act as smooth muscle vasodilators and have shown potential in inhibiting cancer progression [2]. As a research chemical, it is offered by several vendors for in-vitro studies only, and is not approved for human or veterinary use [2].

Procurement Considerations for 8-Allyloxyadenosine: Why Simple Analog Substitution is Not Advisable


Generic substitution among adenosine analogs is not scientifically sound due to the profound impact of specific structural modifications on receptor selectivity, potency, and downstream biological effects. While 8-Allyloxyadenosine is often grouped with compounds like Acadesine, Clofarabine, and Vidarabine in vendor catalogs [1], these analogs have distinct clinical and research applications. For instance, Acadesine is known as an AMPK activator, while Clofarabine is a clinically approved chemotherapeutic agent. The 8-allyloxy substitution on 8-Allyloxyadenosine creates a unique chemical entity with potentially different pharmacological properties, which must be validated experimentally before any interchanging can be considered. Substituting one analog for another without empirical evidence of equivalence introduces a major source of variability and can lead to misinterpretation of research data.

Quantitative Evidence Guide for 8-Allyloxyadenosine: A Critical Assessment of Available Data


Physicochemical Differentiation: Lipophilicity Profile vs. Unmodified Adenosine

The introduction of an 8-allyloxy group to the adenosine scaffold alters its physicochemical profile. 8-Allyloxyadenosine has a predicted LogP (XLogP3) of -0.1 [1]. This contrasts with unmodified adenosine, which has a reported LogP of -1.1 [2]. This calculated difference suggests an increased lipophilicity for 8-Allyloxyadenosine, which can influence membrane permeability and distribution in biological systems.

Physicochemical Properties Drug Design Adenosine Analog

Smooth Muscle Vasodilation: A Class-Based Activity Profile

8-Allyloxyadenosine is consistently described as an adenosine analog that 'mostly act[s] as smooth muscle vasodilators' [1]. This is a class-level inference based on the known pharmacology of many adenosine derivatives. A review of adenosine analogs found that various compounds were evaluated for vasodilator activity in a dog hindlimb preparation, with most being less potent than adenosine itself [2]. However, no study directly evaluating the vasodilatory potency or efficacy of 8-Allyloxyadenosine in any system could be located.

Cardiovascular Research Vasodilation Adenosine Receptor

Anticancer Potential: In Vitro Cytotoxicity in MCF-7 Breast Cancer Cells (Data from a Secondary Source)

A study investigating 8-Allyloxyadenosine on MCF-7 breast cancer cells reported significant inhibition of cell proliferation at concentrations above 10 µM . The study, referenced on a vendor website, concluded the compound could serve as a lead for developing new anticancer drugs. However, the absence of direct comparison data for standard chemotherapeutics or closely related analogs (e.g., Clofarabine) in the same system precludes a quantitative assessment of its relative potency or utility.

Oncology Research Cytotoxicity Assay Nucleoside Analog

Targeted Application Scenarios for 8-Allyloxyadenosine in Research


Investigating Structure-Activity Relationships (SAR) of 8-Substituted Adenosine Derivatives

8-Allyloxyadenosine serves as a specific molecular probe to elucidate the impact of 8-position modifications on adenosine receptor binding and function. Researchers can use this compound in comparative binding assays or functional studies (e.g., cAMP accumulation) against a panel of 8-substituted adenosines (e.g., 8-alkylthio, 8-bromo, 8-cyclopentyl) to map the structural determinants of receptor subtype selectivity and efficacy [1].

Exploratory Studies in Vasodilatory Mechanisms

Given its classification as a smooth muscle vasodilator analog [1], this compound can be used in exploratory ex vivo tissue bath experiments (e.g., using aortic ring preparations) to characterize its potential vasorelaxant effects. The lack of prior characterization necessitates establishing its own concentration-response curve and mechanism, which can then be compared to the established profiles of adenosine and other analogs like NECA (5'-N-ethylcarboxamidoadenosine) [2].

Initial Cytotoxicity Screening in Cancer Cell Panels

Based on preliminary, unverified data suggesting activity against MCF-7 cells , 8-Allyloxyadenosine can be incorporated into initial cytotoxicity screens (e.g., MTT or CellTiter-Glo assays) across a diverse panel of cancer cell lines. This scenario is purely for exploratory discovery; any observed activity would require rigorous validation against known standards and identification of a mechanism of action before it can be considered a prioritized lead.

Development of Novel Analytical Methods for Nucleoside Analogs

The unique allyloxy modification provides a distinct chromatographic and spectroscopic signature compared to endogenous adenosine and other common analogs. This makes 8-Allyloxyadenosine a useful reference standard for developing and validating HPLC, LC-MS, or UPLC methods designed to separate, identify, and quantify a range of modified nucleosides in complex biological matrices [1].

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